Diammonium 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl phosphate is a complex organofluorine compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a sulphonyl group, a phosphate group, and a highly fluorinated heptyl chain, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl phosphate typically involves multiple steps, starting with the preparation of the pentadecafluoroheptyl sulphonyl precursor. This precursor is then reacted with ethylamine to form the sulphonyl amide intermediate. The final step involves the phosphorylation of the intermediate with phosphoric acid, followed by neutralization with ammonia to yield the diammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diammonium 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulphone derivatives.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfoxide or thiol group.
Substitution: The fluorinated heptyl chain can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulphone derivatives.
Reduction: Sulfoxide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diammonium 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants, due to its unique surface-active properties.
Mechanism of Action
The mechanism of action of diammonium 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl phosphate involves its interaction with specific molecular targets and pathways. The highly fluorinated heptyl chain imparts hydrophobic properties, allowing the compound to interact with lipid membranes and proteins. The sulphonyl and phosphate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Diammonium 2-[ethyl[(perfluorooctyl)sulphonyl]amino]ethyl phosphate
- Diammonium 2-[ethyl[(perfluorohexyl)sulphonyl]amino]ethyl phosphate
- Diammonium 2-[ethyl[(perfluorobutyl)sulphonyl]amino]ethyl phosphate
Uniqueness
Diammonium 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl phosphate is unique due to its longer fluorinated heptyl chain, which enhances its hydrophobicity and surface-active properties compared to similar compounds with shorter fluorinated chains. This uniqueness makes it particularly valuable in applications requiring strong hydrophobic interactions and stability in harsh chemical environments.
Properties
CAS No. |
67939-98-4 |
---|---|
Molecular Formula |
C11H11F15NO6PS.2H3N C11H17F15N3O6PS |
Molecular Weight |
635.29 g/mol |
IUPAC Name |
diazanium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl phosphate |
InChI |
InChI=1S/C11H11F15NO6PS.2H3N/c1-2-27(3-4-33-34(28,29)30)35(31,32)11(25,26)9(20,21)7(16,17)5(12,13)6(14,15)8(18,19)10(22,23)24;;/h2-4H2,1H3,(H2,28,29,30);2*1H3 |
InChI Key |
XWTQIOGOCXVTMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOP(=O)([O-])[O-])S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.